5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine
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Overview
Description
5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine is an organic compound with the molecular formula C6H6BrClN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine typically involves multiple steps. One common method starts with the nitration of 5-bromo-2-chloropyridine to introduce the nitro group. This is followed by methylation of the amine group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and methyl iodide for methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products with different substituents replacing bromine or chlorine.
Reduction: 5-Bromo-2-chloro-N-methyl-3-aminopyridin-4-amine.
Oxidation: 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-carboxylic acid.
Scientific Research Applications
5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation to inhibit function .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-3-nitropyridine
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- 2-Amino-3-bromo-5-nitropyridine
Uniqueness
5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the nitro and methyl groups, allows for a diverse range of chemical modifications and applications .
Properties
IUPAC Name |
5-bromo-2-chloro-N-methyl-3-nitropyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN3O2/c1-9-4-3(7)2-10-6(8)5(4)11(12)13/h2H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAXSBLDUKABIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1Br)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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